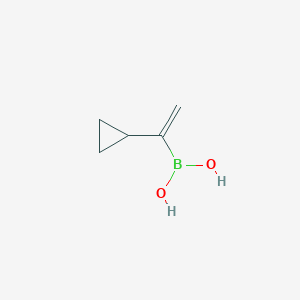

(1-Cyclopropylethenyl)boronic acid

Description

Properties

IUPAC Name |

1-cyclopropylethenylboronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BO2/c1-4(6(7)8)5-2-3-5/h5,7-8H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTSAWKWNDHDKNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C(=C)C1CC1)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40725927 | |

| Record name | (1-Cyclopropylethenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40725927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121058-18-1 | |

| Record name | (1-Cyclopropylethenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40725927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 1 Cyclopropylethenyl Boronic Acid and Its Derivatives

Direct Borylation Strategies for Alkenyl Moieties

Direct borylation methods are powerful tools for forming carbon-boron bonds on unsaturated carbon atoms. These strategies often involve the addition of a boron reagent across a double or triple bond or the activation of a C-H bond.

The metal-catalyzed hydroboration of alkynes is a prominent method for synthesizing alkenylboronic acids and their esters. This reaction involves the addition of a hydroborane reagent, such as pinacolborane (HBpin), across the carbon-carbon triple bond of an alkyne. The starting material for producing (1-cyclopropylethenyl)boronic acid via this route is cyclopropylacetylene. wipo.int The choice of metal catalyst is crucial as it governs the regioselectivity and stereoselectivity of the borylation.

While various metals can catalyze this transformation, the reaction typically yields a mixture of regioisomers. The desired product is the α-vinylboronate, where the boron group adds to the internal carbon of the triple bond.

A notable one-pot method involves the hydroboration of terminal acetylenes catalyzed by Schwartz's Reagent, followed by a cyclization reaction to form cyclopropyl (B3062369) boronic acid pinacol (B44631) esters from propargylic silyl (B83357) ethers. strath.ac.uk Although this specific procedure leads to a substituted cyclopropyl ring, the initial hydroboration step is directly analogous to the process required for synthesizing this compound derivatives from cyclopropylacetylene. strath.ac.uk The use of copper(I) catalysts in borylation-cyclization reactions also highlights the utility of metal catalysis in synthesizing complex cyclopropyl-containing boronic esters. strath.ac.uk

Table 1: Comparison of Catalysts in Alkyne Hydroboration

| Catalyst Type | Typical Precursor | Key Advantages | Reference |

| Schwartz's Reagent | Terminal Acetylenes | Efficient one-pot procedures. | strath.ac.uk |

| Copper (I) | Propargylic Alcohols | Enables asymmetric synthesis. | strath.ac.uk |

Direct C-H borylation has emerged as a highly efficient method for creating carbon-boron bonds, valued for its atom economy. rsc.org This strategy involves the catalytic activation of a carbon-hydrogen bond and its subsequent conversion to a carbon-boron bond. rsc.org For this compound, this would entail the borylation of a C(sp²)–H bond on cyclopropylethene.

Iridium-based catalysts are particularly effective for such transformations, often showing high regioselectivity which is typically governed by steric factors. rsc.orgrsc.org Research has also focused on developing directing-group strategies to control the site of borylation, allowing for precise functionalization of complex molecules. rsc.org While specific examples for the direct C-H borylation of cyclopropylethene to yield the target boronic acid are not extensively detailed, the general principles are well-established. For instance, iridium-catalyzed C-H borylation has been successfully applied to cyclopropane (B1198618) rings, selectively functionalizing the methylene (B1212753) C-H bonds. berkeley.edu This demonstrates the potential of the methodology for related unsaturated systems.

Haloboration is a process that involves the addition of a boron-halogen bond (B-X, where X = Cl, Br, I) across an unsaturated moiety like an alkyne. ed.ac.uk This reaction is a powerful tool for creating 1,2-disubstituted alkenes rich in functionality, containing both a nucleophilic C-B bond and an electrophilic C-X bond. ed.ac.uk

When applied to an alkyne such as cyclopropylacetylene, haloboration with a reagent like BBr₃ would lead to the formation of a (2-bromo-1-cyclopropylethenyl)boron derivative. The stereochemical outcome of this syn-addition is generally well-controlled. ed.ac.uk The resulting vinylborane, which also contains a vinyl halide, is a versatile intermediate. The carbon-halogen bond can be subsequently reduced or used in cross-coupling reactions, while the boronic acid moiety can be used in other transformations like Suzuki coupling. This two-step sequence of haloboration followed by derivatization provides a strategic route to this compound or its derivatives. ed.ac.uk

Synthesis via Organometallic Intermediates

The use of organometallic reagents, such as Grignard or organolithium compounds, is a classic and reliable method for synthesizing boronic acids. This approach involves the reaction of a pre-formed organometallic nucleophile with a boron electrophile, typically a trialkyl borate (B1201080).

The synthesis of boronic acids and their esters from Grignard reagents is a well-established and versatile method. google.comgoogle.com The process involves the reaction of an organomagnesium halide (R-MgX) with a boron-containing substrate like pinacolborane (HBpin) or a trialkyl borate. google.comgoogle.comescholarship.org

To synthesize this compound, the corresponding Grignard reagent, (1-cyclopropylethenyl)magnesium halide, would be required. This can be prepared from 1-halo-1-cyclopropylethene. The Grignard reagent is then reacted with a boron electrophile, such as trimethyl borate or triisopropyl borate. mdpi.com The reaction forms a boronate ester intermediate, which is then hydrolyzed under acidic conditions to yield the final boronic acid. mdpi.com This method is generally efficient and can be performed at ambient temperatures in ethereal solvents like tetrahydrofuran (B95107) (THF). google.comescholarship.org

Table 2: General Scheme for Boronic Acid Synthesis via Grignard Reagents

| Step | Reactants | Product |

| 1 | (1-Cyclopropylethenyl)halide + Mg | (1-Cyclopropylethenyl)magnesium halide |

| 2 | (1-Cyclopropylethenyl)magnesium halide + B(OR)₃ | (1-Cyclopropylethenyl)boronate ester |

| 3 | (1-Cyclopropylethenyl)boronate ester + H₃O⁺ | This compound |

Similar to the Grignard approach, organolithium reagents provide a powerful nucleophilic route to boronic acids. The synthesis involves generating an organolithium species and trapping it with a boron electrophile. mdpi.comorgsyn.org For the target molecule, (1-cyclopropylethenyl)lithium would be prepared first, typically through the reaction of a vinyl halide like (1-bromoethenyl)cyclopropane (B6611791) with an alkyllithium reagent (e.g., n-butyllithium or s-butyllithium) at low temperatures. google.com

The resulting (1-cyclopropylethenyl)lithium is a highly reactive intermediate and is immediately quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at very low temperatures (e.g., -78 °C) to prevent side reactions. orgsyn.orggoogle.com This forms the lithium boronate salt, which upon acidic workup, hydrolyzes to give this compound. google.com This method is particularly useful for generating boronic acids when the corresponding Grignard reagents are difficult to prepare or are too reactive. The use of ultra-low temperatures is crucial to control the reactivity of the organolithium species and prevent unwanted side reactions. google.com

Transmetalation Reactions with Borates

Transmetalation reactions involving the reaction of an organometallic species with a borate ester are a fundamental and widely practiced method for the formation of carbon-boron bonds. This approach is particularly effective for the synthesis of cyclopropyl boronic acids.

A common strategy involves the initial formation of an organolithium or Grignard reagent, which is then quenched with a trialkyl borate. For instance, cyclopropyllithium can be generated from cyclopropyl bromide and butyl lithium at very low temperatures. This highly reactive intermediate subsequently reacts with a borate ester, such as triisopropyl borate or trimethyl borate, to form the corresponding cyclopropyl borate. google.com The reaction is typically carried out at ultralow temperatures (e.g., -78 °C) to control the self-coupling of the organometallic compound and to prevent the formation of undesired by-products like dicyclopropylborinic acid. google.com The resulting cyclopropyl borate is then hydrolyzed under acidic conditions to yield the desired cyclopropylboronic acid. google.com

This method offers a straightforward route to cyclopropylboronic acid and its derivatives, with the purity and yield being highly dependent on the careful control of reaction conditions, particularly temperature. google.com The use of various borate esters allows for some flexibility in the reaction, though trimethyl and triisopropyl borates are frequently employed. google.com

Stereoselective and Stereodivergent Synthesis of this compound

The synthesis of stereochemically defined this compound and its derivatives is of significant interest due to the importance of stereochemistry in bioactive molecules. Methodologies that allow for the control of both geometric isomerism (E/Z) and enantioselectivity are crucial for accessing specific, complex molecular architectures.

Control of Geometric Isomerism (E/Z) in Vinyl Boronic Acids

The geometric configuration of the double bond in vinyl boronic acids, including this compound, has a profound impact on their reactivity and the stereochemistry of their products. While specific studies on the E/Z isomerism of this compound are not extensively detailed in the provided context, general principles for controlling the stereochemistry of vinyl boronates are well-established and applicable.

The synthesis of vinyl boronic acids often results in a mixture of E and Z isomers. rsc.org The separation of these isomers can be challenging, and thus, methods that stereoselectively produce one isomer are highly valuable. Various factors can influence the E/Z ratio, including the choice of catalyst, solvent, and reaction temperature.

In some cases, post-synthetic isomerization can be employed to enrich a specific isomer. For example, photochemical isomerization using UV light has been shown to convert Z-isomers of certain vinyl compounds to the more stable E-isomers. researchgate.net Conversely, contra-thermodynamic E→Z isomerization of vinyl boronates can be achieved using photocatalysis, for instance, with a binaphthol catalyst, which proceeds through the formation of a transient chromophore. researchgate.net These methods highlight the potential for controlling the geometry of the double bond in vinyl boronic acid derivatives.

Enantiospecific Approaches to Chiral Boronic Esters

The creation of chiral centers in boronic esters can be achieved through various enantiospecific approaches. One powerful strategy involves the use of chiral auxiliaries to direct the stereochemical outcome of a reaction. For example, (+)-pinanediol can be used as a chiral directing group in the synthesis of α-chloro boronic esters. capes.gov.br The reaction of a boronic ester with (dichloromethyl)lithium forms a borate complex that rearranges to an α-chloro boronic ester with high diastereoselectivity (often >99%). capes.gov.br The resulting chiral α-chloro boronic ester is a versatile intermediate that can undergo nucleophilic substitution with a wide range of reagents, allowing for the introduction of various functional groups while retaining the stereochemical integrity of the chiral center. capes.gov.br

Another approach involves the deprotonation of enantioenriched secondary allylic carbamates, followed by reaction with boronic esters. This sequence has been shown to proceed with high α-selectivity and almost complete retention of stereochemistry, leading to the formation of tertiary allylic boronic esters with excellent enantiomeric ratios. nih.gov These methodologies provide robust pathways to enantioenriched boronic esters that can serve as precursors to complex chiral molecules.

Generation from Stable Boron Reagent Surrogates

Boronic acids can be unstable and prone to decomposition, which can complicate their storage and handling, as well as reduce their efficiency in chemical reactions. sigmaaldrich.com To address these challenges, various stable surrogates have been developed that can be easily converted to the corresponding boronic acid when needed. These surrogates offer improved stability, compatibility with a wider range of reaction conditions, and often simplify purification processes.

Utilization of Boronic Esters (e.g., Pinacol, MIDA)

Boronic esters, particularly pinacol and N-methyliminodiacetic acid (MIDA) esters, are widely used as stable and versatile surrogates for boronic acids.

Pinacol boronic esters are generally more stable than their corresponding boronic acids and are compatible with many standard organic reactions. They are often crystalline, easy to handle, and can be purified by chromatography. The synthesis of cyclopropyl pinacol boronic esters has been achieved through various methods, including the cyclopropanation of vinyl pinacol boronic esters and the hydroboration of cyclopropenes. strath.ac.uk A one-pot procedure has been developed to convert propargylic silyl ethers into complex cyclopropyl pinacol boronic esters. strath.ac.uk Another method involves the Matteson–Pasto rearrangement of dibromocyclopropanes to access these valuable building blocks. researchgate.netbohrium.com Grignard reagents can also react with pinacolborane to afford the corresponding pinacol boronate esters in good yields under mild conditions. escholarship.org

MIDA boronates are exceptionally stable, bench-top storable solids that are compatible with a broad range of reaction conditions, including strongly acidic and oxidative environments. nih.gov They are also compatible with silica (B1680970) gel chromatography, which greatly facilitates the purification of complex, boron-containing molecules. nih.govnih.gov MIDA boronates can be synthesized by the condensation of a boronic acid with MIDA, or through a one-pot conversion of organotrimethylsilanes via transmetalation with BBr₃ followed by trapping with the disodium (B8443419) salt of MIDA. nih.gov The MIDA group effectively protects the boronic acid functionality, allowing for multi-step synthesis of complex molecules without decomposition of the boron-containing moiety. nih.govresearchgate.net The boronic acid can be easily regenerated from the MIDA ester under mild aqueous basic conditions. sigmaaldrich.com

The table below summarizes some synthetic approaches to boronic esters.

| Starting Material | Reagent(s) | Product | Key Features |

| Propargylic silyl ethers | Schwartz's Reagent, Lewis acid, Pinacolborane | Cyclopropyl pinacol boronic esters | One-pot procedure, access to complex structures. strath.ac.uk |

| Dibromocyclopropanes | Butyllithium, Pinacol borane (B79455) | Cyclopropyl pinacol boronic esters | Matteson–Pasto rearrangement, scalable. researchgate.netbohrium.com |

| Organic halides | Magnesium, Pinacolborane | Pinacol boronate esters | Barbier conditions, avoids Wurtz coupling. escholarship.org |

| Boronic acids | N-methyliminodiacetic acid (MIDA) | MIDA boronates | High stability, chromatography compatible. sigmaaldrich.comnih.gov |

| Organotrimethylsilanes | BBr₃, Disodium salt of MIDA | MIDA boronates | One-pot synthesis for sensitive substrates. nih.gov |

Application of Organotrifluoroborate Salts

Potassium organotrifluoroborate salts (R-BF₃K) are another class of highly stable, crystalline, and easy-to-handle surrogates for boronic acids. chem-station.com They are generally stable to air and moisture and can be stored for long periods without decomposition. The tetracoordinate nature of the boron atom in trifluoroborates renders them less reactive in transmetalation compared to boronic acids. chem-station.com

Organotrifluoroborates are typically prepared by treating a boronic acid with an excess of potassium hydrogen fluoride (B91410) (KHF₂) in a suitable solvent like methanol. chem-station.com The resulting trifluoroborate salt precipitates from the solution and can be isolated by filtration.

In reactions such as the Suzuki-Miyaura coupling, it is believed that the organotrifluoroborate slowly hydrolyzes in situ to release the corresponding boronic acid, which is the active species in the catalytic cycle. chem-station.com This slow-release mechanism can be advantageous as it maintains a low concentration of the reactive boronic acid, which can help to suppress side reactions such as protodeboronation and homocoupling. ljmu.ac.uk The use of organotrifluoroborate salts provides a practical and reliable alternative to using the often less stable boronic acids directly, especially in complex synthetic sequences.

Following a comprehensive search for scientific literature detailing the reactivity and mechanistic investigations of this compound, it has been determined that there is insufficient specific data available in published sources to generate the requested article according to the provided outline.

The search yielded general information regarding the Suzuki-Miyaura coupling of vinyl boronic acids and cyclopropylboronic acids, as well as the general roles of catalysts, ligands, and bases in these reactions. For instance, studies show that Suzuki-Miyaura reactions involving vinyl boronic acids often proceed with retention of the double bond's stereochemistry rsc.orglibretexts.org. The stability of vinyl and cyclopropyl boronic acids against protodeboronation has also been noted, with research indicating they are relatively slow to decompose under these pathways compared to other sensitive boronic acids ljmu.ac.uked.ac.uknih.gov.

However, no specific studies, detailed research findings, or reaction examples were found for the cross-coupling of This compound with aryl, heteroaryl, or alkyl substrates. This lack of specific data makes it impossible to:

Populate the required data tables with reaction conditions, yields, and substrates.

Discuss the specific stereochemical outcomes for this compound.

Detail the precise role of ligands, catalysts, and bases in optimizing its reaction efficiency and selectivity.

Describe other palladium-catalyzed coupling reactions it may undergo.

Generating content for the requested outline without specific supporting data for this compound would require extrapolation from related but distinct compounds, which would not be scientifically accurate and would violate the strict instructions to focus solely on the specified molecule. Therefore, the article cannot be written as requested.

Iii. Reactivity and Mechanistic Investigations of 1 Cyclopropylethenyl Boronic Acid

Cross-Coupling Reactions Facilitated by (1-Cyclopropylethenyl)boronic Acid

Copper-Catalyzed Cross-Coupling Reactions (e.g., Chan-Lam Coupling)

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, facilitates the formation of carbon-heteroatom bonds through the copper-catalyzed reaction of a boronic acid with an amine or an alcohol. wikipedia.org This reaction is advantageous as it can often be conducted at room temperature and is open to the air. wikipedia.orgorganic-chemistry.org The methodology is applicable for the N-vinylation of substrates using vinylboronic acids, representing one of the mildest methods for this transformation. marmacs.org

The mechanism is believed to involve the formation of a copper-aryl or copper-vinyl complex. A proposed copper(III) intermediate subsequently undergoes reductive elimination to form the desired C-N or C-O bond and a copper(I) species, which is then re-oxidized to copper(II) to continue the catalytic cycle. wikipedia.org While specific examples detailing the use of this compound in Chan-Lam couplings are not prevalent in the reviewed literature, the established reactivity of other vinylboronic acids suggests its utility. For instance, a rapid Chan-Lam coupling has been demonstrated between 1-pentenyl boronic acid and imidazole at room temperature, yielding the corresponding enamine in high yield. rsc.org

The general conditions for such reactions involve a copper catalyst, such as copper(II) acetate, a base, and often a ligand like pyridine or 1,10-phenanthroline. wikipedia.orgnih.gov Oxygen from the air typically serves as the terminal oxidant to regenerate the active copper(II) catalyst. organic-chemistry.orgnih.gov

Table 1: Examples of Chan-Lam Coupling Conditions with Related Boronic Acids This table is illustrative of general conditions and outcomes for similar substrates, as specific data for this compound was not available in the cited sources.

Addition Reactions

This compound can act as a nucleophile in addition reactions, transferring its vinyl-cyclopropyl moiety to various electrophilic partners.

Rhodium-Catalyzed 1,4-Addition to Electron-Deficient Alkenes

The rhodium-catalyzed 1,4-addition, or conjugate addition, of organoboron reagents to electron-deficient alkenes is a powerful method for carbon-carbon bond formation. researchgate.net This reaction has been successfully applied to cyclopropylboronic acids, which add to substrates like alkenylsulfones, enones, enoates, and nitroalkenes to give the corresponding 1,4-addition products in high yields and with high enantioselectivity when a chiral ligand is used. researchgate.netrsc.org

The scope of this transformation is broad, with various aryl- and alkenylboron reagents being effective nucleophiles. researchgate.net For example, rhodium complexes with chiral diene ligands have been developed that catalyze the asymmetric 1,4-addition of arylboronic acids to nitroalkenes with as little as 0.1 mol% catalyst loading, achieving excellent yields and enantioselectivities. nih.govrsc.org The reaction mechanism is thought to involve the transmetalation of the organic group from boron to rhodium, followed by conjugate addition to the activated alkene and subsequent protonolysis to release the product and regenerate the rhodium catalyst.

Table 2: Substrate Scope in Rhodium-Catalyzed Asymmetric 1,4-Additions This table summarizes the types of substrates successfully employed in Rh-catalyzed 1,4-additions with related boronic acids.

Addition to Carbonyl and Imine Systems (e.g., Petasis Reaction)

The Petasis reaction, or Petasis borono-Mannich reaction, is a three-component reaction involving an amine, a carbonyl compound (like an aldehyde or ketone), and an organoboronic acid. wikipedia.orgorganic-chemistry.org This reaction is a versatile method for synthesizing substituted amines, including α-amino acids. nih.govmdpi.com Vinylboronic acids are well-established nucleophilic partners in this transformation. wikipedia.orgorganic-chemistry.org

The reaction typically proceeds by the condensation of the amine and carbonyl to form an iminium ion intermediate. The vinylboronic acid then adds to this electrophilic intermediate to form the final product. organic-chemistry.org A key advantage of the Petasis reaction is that it does not require anhydrous or inert conditions and tolerates a wide variety of functional groups. wikipedia.org The reaction can be performed with primary or secondary amines, and the carbonyl component can be an aldehyde or ketone. organic-chemistry.org When α-hydroxy aldehydes or glyoxylic acid are used, the reaction provides a direct route to amino alcohols and α-amino acids, respectively. wikipedia.orgorganic-chemistry.org The use of chiral amines or catalysts can render the reaction asymmetric. mdpi.com

Protonolysis and Stability Considerations

Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond. wikipedia.org It is a common undesired side reaction in processes that utilize boronic acids, such as Suzuki-Miyaura coupling. wikipedia.org

Factors Influencing Protodeboronation Rate

The stability of boronic acids towards protodeboronation is highly variable and depends on the organic substituent and the reaction conditions. wikipedia.org Extensive studies on the pH-rate profiles for the protodeboronation of various boronic acids have revealed that vinyl and cyclopropyl (B3062369) boronic acids are remarkably stable. ed.ac.uknih.govmanchester.ac.uk They undergo very slow protodeboronation, with half-lives greater than one week even at elevated temperatures (70 °C) and high pH. ed.ac.uknih.govsemanticscholar.org This is in stark contrast to other classes, such as certain heteroaromatic boronic acids (e.g., 2-pyridyl), which can decompose rapidly. ed.ac.ukresearchgate.net

The rate of protodeboronation is highly pH-dependent. Mechanistic studies have identified several pathways, including acid-catalyzed and base-catalyzed mechanisms. wikipedia.orged.ac.uk For some basic heteroaromatic boronic acids, a zwitterionic intermediate is responsible for rapid decomposition, a pathway that is less relevant for vinyl boronic acids. ed.ac.uknih.gov The inherent stability of the C(sp²)-B bond in vinyl boronic acids contributes to their slow rate of protonolysis compared to many aryl boronic acids.

Strategies for Enhancing Stability (e.g., MIDA Boronates)

For boronic acids that are inherently unstable, various strategies have been developed to enhance their stability and handling. One of the most effective and general solutions is the use of N-methyliminodiacetic acid (MIDA) to form MIDA boronates. nih.govchem-station.com

MIDA boronates are air-stable, crystalline solids that are compatible with silica (B1680970) gel chromatography. nih.govsigmaaldrich.com The MIDA ligand forms a dative bond from its nitrogen atom to the boron center, converting it from a trigonal planar sp²-hybridized state to a more stable tetrahedral sp³-hybridized state. chem-station.comsigmaaldrich.com This structural change protects the boron from decomposition pathways like protodeboronation and oxidation. nih.govchem-station.com

A key feature of MIDA boronates is their ability to slowly release the free boronic acid in situ under mild aqueous basic conditions (e.g., K₃PO₄). nih.govchem-station.com This slow-release mechanism maintains a low concentration of the potentially unstable boronic acid in the reaction mixture, favoring the desired productive reaction (e.g., cross-coupling) over competing decomposition pathways. nih.govchem-station.com This strategy has proven to be a general solution for handling and using otherwise unstable boronic acids, including vinyl, cyclopropyl, and 2-heterocyclic derivatives. nih.gov

Table 3: Compound Names Mentioned in the Article

In-depth Analysis of this compound's Oxidative Transformations Eludes Current Scientific Literature

Despite a thorough review of available scientific literature, detailed research findings specifically investigating the oxidative transformations of this compound, including its reactivity, mechanistic pathways, and the synthetic utility of its oxidation, remain elusive. The current body of research does not provide specific data or dedicated studies on the oxidative behavior of this particular chemical compound.

While general principles of boronic acid chemistry are well-established, the unique structural features of this compound—namely the presence of a cyclopropyl group attached to a vinyl boronic acid—introduce elements of chemical reactivity that cannot be fully extrapolated from studies on more common aryl or alkyl boronic acids. The inherent strain of the cyclopropyl ring and the electronic properties of the ethenyl linkage could significantly influence its susceptibility to oxidation, the mechanisms of such reactions, and the nature of the resulting products. However, without specific studies, any discussion would be speculative and fall outside the requested scope of a scientifically rigorous article.

Generally, the boronic acid moiety is known to be susceptible to oxidative cleavage, a transformation that has been harnessed in organic synthesis. This process typically involves the conversion of the carbon-boron bond into a carbon-oxygen bond, yielding alcohols or phenols from the corresponding boronic acids.

General Mechanisms of Boronic Acid Oxidation

The oxidation of boronic acids is a well-documented class of reactions in organic chemistry. The most common mechanism involves the reaction of the boronic acid with an oxidizing agent, such as hydrogen peroxide, to form a boronate intermediate. This is followed by a nucleophilic 1,2-migration of the organic substituent from the boron atom to the adjacent oxygen atom. Subsequent hydrolysis of the resulting borate (B1201080) ester yields the corresponding alcohol and boric acid.

The rate and efficiency of this oxidation can be influenced by several factors, including the nature of the organic group attached to the boron, the specific oxidizing agent used, and the reaction conditions. For vinyl boronic acids, oxidative conditions can potentially lead to the formation of ketones or aldehydes, depending on the substitution pattern of the double bond. In the hypothetical case of this compound, oxidation would be expected to yield cyclopropyl methyl ketone.

Anticipated Impact on Reactivity and Synthetic Utility

The oxidative transformation of a vinyl boronic acid to a ketone is a valuable tool in synthetic chemistry, as it allows for the installation of a carbonyl group with high regioselectivity. If this compound were to undergo this transformation efficiently, it would serve as a synthetic equivalent of a cyclopropyl methyl ketone enolate. This would open up avenues for the synthesis of various molecules containing the cyclopropyl methyl ketone moiety, a structural motif present in some biologically active compounds and useful synthetic intermediates.

However, the reactivity of the cyclopropyl group itself under oxidative conditions would need to be considered. The strained three-membered ring can be susceptible to opening under certain reaction conditions, which could lead to undesired side products and diminish the synthetic utility of the transformation.

While the general principles of boronic acid chemistry provide a framework for understanding the potential oxidative transformations of this compound, the absence of specific research on this compound prevents a detailed and scientifically accurate discussion as outlined in the requested article structure. Further experimental investigation is required to elucidate the precise mechanisms of its oxidation, its reactivity profile, and the full scope of its synthetic applications. Without such dedicated studies, a comprehensive and authoritative article focusing solely on the oxidative transformations of this compound cannot be generated at this time.

Iv. Computational and Theoretical Studies of 1 Cyclopropylethenyl Boronic Acid

Electronic Structure and Bonding Analysis

At the heart of the chemical reactivity of (1-Cyclopropylethenyl)boronic acid lies its unique electronic structure. The boron atom, with its sp2 hybridization, possesses a vacant p-orbital, rendering the molecule a Lewis acid. wiley-vch.de This electron deficiency is a defining characteristic of boronic acids in general. wiley-vch.de

Insights into Lewis Acidity and Boron's Empty p Orbital

The empty p-orbital on the boron atom of this compound makes it an electron acceptor. aablocks.com This Lewis acidity is fundamental to its role in various chemical transformations. wikipedia.org Under acidic conditions, the trigonal planar geometry around the sp2-hybridized boron atom is favored. aablocks.com However, in more basic environments, the boron atom can accept a hydroxide (B78521) ion, leading to a tetrahedral, sp3-hybridized boronate anion. aablocks.com This transformation significantly alters the electronic properties of the molecule, with the neutral boronic acid being electron-accepting and the boronate anion being electron-donating. aablocks.com

The interaction between the vacant p-orbital of the boron atom and the π-system of the adjacent cyclopropylethenyl group can lead to a degree of π-conjugation. wiley-vch.de This conjugation, although modest, influences the electronic distribution within the molecule and can impact its reactivity. wiley-vch.de

Mechanistic Pathway Elucidation through DFT Calculations

Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of chemical reactions. mdpi.com For reactions involving this compound, DFT calculations can map out the energy landscapes of reaction pathways, identify transition states, and predict the feasibility of different mechanistic routes. mdpi.com

Transition State Modeling for Key Synthetic Reactions (e.g., Transmetalation)

A key step in many reactions utilizing boronic acids, such as the Suzuki coupling, is transmetalation. This process involves the transfer of the organic group (in this case, the 1-cyclopropylethenyl group) from the boron atom to a transition metal catalyst. DFT calculations can model the transition state of this crucial step, providing insights into the geometry and energy barriers involved. Understanding the transition state helps in optimizing reaction conditions to facilitate this transfer.

Prediction of Regio- and Stereoselectivity

Computational models, particularly those based on machine learning and DFT, are increasingly used to predict the regio- and stereoselectivity of organic reactions. rsc.orgnih.gov For reactions involving this compound, such as conjugate additions or cycloadditions, DFT calculations can help predict which regio- and stereoisomer will be preferentially formed. organic-chemistry.orgresearchgate.net By calculating the energies of the different possible transition states leading to various products, chemists can rationalize and predict the observed experimental outcomes. researchgate.net

Molecular Recognition and Intermolecular Interactions

The ability of boronic acids to form reversible covalent bonds with diols is a cornerstone of their application in molecular recognition. nih.govnih.govrsc.org This interaction is driven by the formation of stable five- or six-membered cyclic boronate esters. nih.gov

Hydrogen Bonding and Co-crystal Formation

Hydrogen bonding plays a crucial role in the solid-state structure of this compound and its ability to form co-crystals. researchgate.net The hydroxyl groups of the boronic acid can act as both hydrogen bond donors and acceptors, leading to the formation of dimeric structures or extended networks in the crystalline state. wiley-vch.demdpi.com The formation of co-crystals, which are crystalline structures composed of two or more different molecules held together by non-covalent interactions, can be used to modify the physicochemical properties of the active pharmaceutical ingredient. researchgate.netrdd.edu.iqijlpr.com The predictable nature of hydrogen bonding involving the boronic acid moiety allows for the rational design of these co-crystals. mdpi.com

Acidity Constant Predictions and Correlations (pKa)

A comprehensive review of scientific literature reveals a notable absence of specific computational studies focused on predicting the acidity constant (pKa) of this compound. While theoretical calculations for pKa values of various organic molecules, including numerous boronic acids, are prevalent, this particular substituted vinylboronic acid has not been the specific subject of published research. However, the principles and methodologies established in computational studies of other boronic acids provide a framework for understanding and estimating its potential acidity.

Modern computational approaches, primarily using Density Functional Theory (DFT), are often employed to calculate the relative pKa values of boronic acids. researchgate.netnih.gov These methods typically involve calculating the gas-phase energies of the acid and its conjugate base and then applying a solvation model, such as the Polarized Continuum Model (PCM), to account for the solvent effects. researchgate.net The accuracy of these predictions is highly dependent on the level of theory, the basis set, and the solvation model used. researchgate.net Studies have shown that while some computational methods can provide results in close agreement with experimental values for certain series of compounds, general computational approaches can sometimes yield results that correlate poorly with experimental data, with differences of up to 1.5 pKa units. mdpi.com

The acidity of a boronic acid, RB(OH)₂, is significantly influenced by the electronic properties of the R group. Electron-withdrawing groups tend to stabilize the negatively charged boronate anion [R-B(OH)₃]⁻, thereby increasing the acidity and lowering the pKa. Conversely, electron-donating groups destabilize the anion, leading to a higher pKa. researchgate.net

In this compound, the boron atom is attached to an sp²-hybridized carbon of the vinyl group. Generally, sp² carbons are more electronegative than sp³ carbons, which suggests that vinylboronic acids are typically more acidic than their saturated alkylboronic acid counterparts. The cyclopropyl (B3062369) group attached to the vinyl moiety is known to have electronic properties similar to a vinyl group, capable of donating electron density through σ-π conjugation. This electron-donating character would be expected to slightly decrease the acidity compared to an unsubstituted vinylboronic acid, leading to a slightly higher pKa.

To provide context, the table below presents experimental and calculated pKa values for several related boronic acids. These values illustrate the influence of different substituents on boronic acid acidity.

Table 1: Experimental and Computational pKa Values of Selected Boronic Acids

| Compound Name | R-Group | pKa Value | Method | Reference |

|---|---|---|---|---|

| Methylboronic acid | -CH₃ | 10.4 | Experimental | researchgate.net |

| Phenylboronic acid | -C₆H₅ | 8.86 | Experimental | mdpi.com |

| Cyclopropylboronic acid | -C₃H₅ | ~9 | General Estimate | sigmaaldrich.comsigmaaldrich.com |

This table presents data for compounds structurally related to this compound to provide a comparative context. No specific pKa data for this compound was found in the literature.

Vii. Conclusion and Future Research Directions

Summary of Key Synthetic Achievements and Reactivity Patterns

The chemistry of (1-cyclopropylethenyl)boronic acid has seen significant advancements, establishing it as a valuable reagent in modern organic synthesis. Key achievements include the development of reliable synthetic routes, such as those involving the reaction of cyclopropyl (B3062369) magnesium bromide with trimethylborate, providing access to this versatile building block. audreyli.com Its reactivity is highlighted by its successful application in a variety of palladium-catalyzed cross-coupling reactions.

Notably, its use in Suzuki-Miyaura cross-coupling reactions has been well-documented, enabling the efficient formation of carbon-carbon bonds with a range of aryl and heteroaryl halides. audreyli.comresearchgate.net These reactions often proceed under mild conditions and demonstrate a broad functional group tolerance, accommodating ketones, esters, aldehydes, amines, and nitriles. audreyli.com The reactivity of this compound extends to other important transformations, including Chan-Lam and Petasis reactions, further broadening its synthetic utility.

Unresolved Challenges in the Chemistry of this compound

Despite the progress, several challenges remain in the chemistry of this compound. One significant issue is its propensity for protodeboronation, a common decomposition pathway for many organoboronic acids that can reduce reaction yields and complicate purification. nih.govnih.gov While cyclopropyl boronic acids are generally more stable than some other classes, this remains a consideration, particularly under certain pH conditions. nih.gov

Furthermore, while its application in Suzuki-Miyaura couplings with aryl bromides and iodides is well-established, reactions involving less reactive but more abundant and cost-effective aryl chlorides can be less efficient and require more specialized catalytic systems. nih.gov The development of more general and robust catalysts for these transformations is an ongoing area of research. Another challenge lies in expanding the scope of asymmetric transformations involving this reagent to afford chiral cyclopropyl-containing molecules with high enantioselectivity.

Emerging Research Avenues and Potential Innovations

The unique structural and electronic properties of the cyclopropyl group continue to drive interest in developing new applications for this compound. Emerging research avenues are likely to focus on several key areas. The development of novel catalytic systems that can overcome the current limitations, such as enabling efficient couplings with challenging substrates like sterically hindered aryl chlorides, is a primary goal.

Furthermore, there is significant potential for innovation in the realm of asymmetric synthesis. The design of new chiral ligands and catalytic methods specifically tailored for this compound could unlock pathways to a wide array of enantiomerically enriched cyclopropyl-containing compounds. nih.govrsc.org Another promising direction is the exploration of its use in other types of coupling reactions beyond the well-established Suzuki, Chan-Lam, and Petasis reactions, potentially leading to new carbon-heteroatom bond-forming methodologies. The incorporation of this compound into multicomponent reactions also presents an opportunity to rapidly build molecular complexity from simple starting materials. nih.govmdpi.com

Broader Impact on Catalysis and Organic Methodologies

The study and application of this compound have a notable impact on the broader fields of catalysis and organic methodologies. Its successful use in various cross-coupling reactions contributes to the growing toolbox of synthetic chemists, enabling the construction of complex molecules that are of interest in medicinal chemistry and materials science. The challenges associated with its use, such as protodeboronation and the need for more active catalysts, spur the development of new and improved catalytic systems that can have applications beyond just this specific reagent.

The demand for versatile building blocks like this compound also drives innovation in the synthesis of organoboron compounds themselves. As new methods for preparing functionalized boronic acids and their derivatives emerge, they enrich the entire field of synthetic chemistry. nih.gov Ultimately, the continued exploration of the reactivity and applications of this compound will likely lead to the discovery of new organic transformations and catalytic processes with broad synthetic utility. rsc.orgualberta.ca

Q & A

Basic: What synthetic strategies are recommended for preparing (1-Cyclopropylethenyl)boronic acid with high purity?

Methodological Answer:

- Suzuki-Miyaura Coupling : Utilize palladium-catalyzed cross-coupling between cyclopropane-containing precursors and boronic esters. Prodrug intermediates (e.g., pinacol esters) are often synthesized first to avoid purification challenges associated with free boronic acids .

- Purification : Employ silica gel chromatography or recrystallization to remove by-products like boroxines (trimers formed via dehydration). Monitor purity via NMR to confirm the absence of cyclic trimerization .

- Impurity Control : Use LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to detect and quantify genotoxic impurities at sub-ppm levels, ensuring compliance with ICH guidelines .

Basic: How can the structural integrity and polymorphism of this compound be confirmed experimentally?

Methodological Answer:

- X-ray Crystallography : Resolve crystal structures to identify polymorphs and hydrogen-bonding networks, as demonstrated for arylboronic acids .

- Solid-State NMR : Complement crystallography by analyzing and chemical shifts to detect subtle conformational differences.

- Thermogravimetric Analysis (TGA) : Assess thermal stability and degradation pathways to differentiate polymorphic forms .

Advanced: How do cyclopropane substituents influence the reactivity of boronic acids in cross-coupling reactions?

Methodological Answer:

- Steric and Electronic Effects : Cyclopropane’s strained geometry increases steric hindrance, potentially slowing transmetallation in Suzuki-Miyaura reactions. Computational modeling (e.g., DFT) can predict reaction kinetics and optimize catalyst selection .

- Electron-Withdrawing Effects : Cyclopropane’s conjugation with the boronic acid group may alter its Lewis acidity. Measure pKa via potentiometric titration or NMR shifts to quantify electronic effects .

Advanced: What methodologies enable the study of reversible covalent binding between this compound and biological targets?

Methodological Answer:

- Crystallographic Studies : Co-crystallize with enzymes (e.g., proteases) to visualize covalent adducts with catalytic residues, as seen in Bortezomib-proteasome complexes .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., , ) using boronic acid-functionalized sensor chips. Optimize buffer conditions (e.g., pH, ionic strength) to minimize non-specific interactions .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (, ) to assess binding affinity under physiological conditions .

Advanced: How can computational tools guide the design of this compound-based sensors or therapeutics?

Methodological Answer:

- QSAR and PCA : Apply quantitative structure-activity relationship (QSAR) models and principal component analysis (PCA) to map chemical space and prioritize boronic acids with optimal diol-binding or inhibitory properties .

- Molecular Dynamics (MD) Simulations : Predict interactions with glycoproteins or membranes by simulating boronic acid-diol binding equilibria in aqueous environments .

- Docking Studies : Screen virtual libraries against target proteins (e.g., β-lactamases) to identify candidates for covalent inhibition .

Basic: What analytical challenges arise in characterizing this compound, and how are they addressed?

Methodological Answer:

- Boroxine Formation : Prevent dehydration/trimerization by derivatizing with diols (e.g., 1,2-ethanediol) prior to MALDI-MS analysis .

- Low Sensitivity in LC-MS : Use MRM mode with negative ionization to enhance detection limits for underivatized boronic acids. Optimize mobile phase additives (e.g., ammonium acetate) to improve ionizability .

Advanced: How does the thermal stability of this compound impact its storage and application in high-temperature reactions?

Methodological Answer:

- TGA-DSC Analysis : Determine decomposition temperatures () and activation energies () to establish safe storage conditions (e.g., inert atmosphere, low humidity) .

- Degradation Pathway Mapping : Identify volatile by-products (e.g., cyclopropane derivatives) via coupled TGA-GC/MS to assess compatibility with high-temperature synthetic protocols .

Basic: What role do boronic acids play in glycoprotein recognition, and how can this be exploited in research?

Methodological Answer:

- Diol-Binding Mechanism : Exploit reversible boronate ester formation with cis-diols (e.g., glycans) for applications in affinity chromatography or biosensors. Optimize pH (8.5–10) to enhance binding .

- Polymer-Based Systems : Immobilize this compound on carboxymethyl dextran surfaces for SPR-based glycoprotein capture. Use competitive elution with sorbitol to recover bound targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.